1,2-Bis(2,4,6-tribromophenoxy)ethane
Overview
Description
1,2-Bis(2,4,6-tribromophenoxy)ethane is an organic compound that is widely used as a brominated flame retardant. It is known for its effectiveness in reducing the flammability of various materials, making it a popular choice in industries that require fire-resistant products. This compound is often used as an alternative to polybrominated diphenyl ethers (PBDEs), which have been restricted due to their environmental and health impacts .
Mechanism of Action
Target of Action
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) primarily targets the Iroquois Homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) . These targets play a crucial role in maintaining the integrity of the intestinal barrier .
Mode of Action
BTBPE interacts with its targets, leading to the activation of the IRX3/NOS2 axis . This activation results in the induction of necroptosis and the destruction of tight junctions in the intestinal barrier .
Biochemical Pathways
The activation of the IRX3/NOS2 axis by BTBPE leads to a series of biochemical changes. The primary affected pathway is the necroptosis pathway , which is a form of programmed cell death . The disruption of this pathway leads to the destruction of tight junctions, which are crucial for maintaining the integrity of the intestinal barrier .
Pharmacokinetics
It is known that btbpe can enter the human body through ingestion and respiration . The compound’s potential for bioaccumulation has also been noted .
Result of Action
The activation of the IRX3/NOS2 axis by BTBPE leads to inflammation and necroptosis in the jejunum and ileum, as well as the destruction of the tight junctions and mucus layer . This disruption of the intestinal barrier function can have significant effects on the overall health of the organism .
Action Environment
BTBPE is an environmental pollutant and is frequently detected in the atmosphere . Its persistence in the environment and potential for bioaccumulation suggest that environmental factors such as the presence of BTBPE in air, dust, soils, sediments, and surface water can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1,2-Bis(2,4,6-tribromophenoxy)ethane is a simple aromatic halogenated organic compound . It is generally unreactive, and its reactivity decreases with an increased degree of substitution of hydrogen atoms with halogen atoms .
Cellular Effects
This compound has been found to disrupt intestinal barrier function via the IRX3/NOS2 axis in rat small intestine . Exposure to this compound caused inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the IRX3/NOS2 axis both in vivo and in vitro . Silencing IRX3 or inhibiting NOS2 can inhibit necroptosis and restore tight junctions in IEC6 cells .
Temporal Effects in Laboratory Settings
It is known that this compound shows environmental persistence .
Dosage Effects in Animal Models
It has been found to cause inflammation and necroptosis in the jejunum and ileum of rats .
Metabolic Pathways
It is known that it is a simple aromatic halogenated organic compound .
Transport and Distribution
It is known that it is a simple aromatic halogenated organic compound .
Subcellular Localization
It is known that it is a simple aromatic halogenated organic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,4,6-tribromophenoxy)ethane is typically synthesized through a two-step process involving bromination and phenol oxidation reactions. The first step involves reacting 2,4,6-tribromobenzene with a base to produce 2,4,6-tribromophenol. In the second step, 2,4,6-tribromophenol is reacted with bromoethane under heat to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4,6-tribromophenoxy)ethane primarily undergoes substitution reactions due to the presence of bromine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like ethanol and a moderate temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions are usually carried out in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield phenolic derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
1,2-Bis(2,4,6-tribromophenoxy)ethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane is often compared with other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD):
Polybrominated Diphenyl Ethers (PBDEs): PBDEs have been widely used as flame retardants but are now restricted due to their persistence in the environment and potential health risks.
Hexabromocyclododecane (HBCD): HBCD is another brominated flame retardant with high efficiency. it has been found to bioaccumulate in the environment, leading to restrictions on its use.
Properties
IUPAC Name |
1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIGPZCMOYEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br6O2 | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024627 | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline] | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Solubility |
Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C) | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
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Density |
2.58 | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
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Color/Form |
Needles from benzene/ethanol, White, crystalline powder | |
CAS No. |
37853-59-1 | |
Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21144 | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo- | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] | |
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Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |
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Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
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Melting Point |
222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range) | |
Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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